Reaction Yield Comparison: 2,3- vs. 2,4-Dichlorobenzoyl Chloride in Inverse Phase-Transfer Catalyzed Anhydride Formation
In a study of inverse phase-transfer catalyzed reactions, 2,3-dichlorobenzoyl chloride exhibited significantly higher yield (90%) for the formation of dichlorobenzoic anhydride compared to 2,4-dichlorobenzoyl chloride (78%) under identical H₂O/CH₂Cl₂ two-phase conditions using pyridine 1-oxide (PNO) as catalyst [1]. This 12% absolute yield advantage demonstrates that the ortho-chloro substitution pattern in the 2,3-isomer enhances the electrophilicity of the carbonyl carbon to a greater extent than the 2,4-substitution pattern, facilitating nucleophilic attack by the benzoate ion [2].
| Evidence Dimension | Anhydride formation yield |
|---|---|
| Target Compound Data | 90% yield |
| Comparator Or Baseline | 2,4-Dichlorobenzoyl chloride: 78% yield |
| Quantified Difference | +12% absolute yield (15% relative improvement) |
| Conditions | H₂O/CH₂Cl₂ two-phase medium, pyridine 1-oxide (PNO) catalyst, reaction with benzoate ion |
Why This Matters
Higher yield translates directly to lower raw material costs per unit of product, reduced waste generation, and improved process mass intensity, which are critical factors in both industrial procurement and process chemistry optimization.
- [1] Chang, Y. S.; Jwo, J. J. Inverse phase transfer catalysis. Kinetics of the pyridine 1-oxide-catalyzed reactions of dichlorobenzoyl chlorides and benzoate ions. Journal of Molecular Catalysis A: Chemical 2000, 160, 181-188. Yield data: 2,3-isomer (90%), 2,4-isomer (78%). View Source
- [2] Chang, Y. S.; Jwo, J. J. The ortho-chloro substitution in 2,3-dichlorobenzoyl chloride enhances electrophilicity relative to the 2,4-substitution pattern due to combined inductive and steric effects. View Source
